molecular formula C7H9N3O3 B2673219 ethyl 2-(1-methyl-1H-1,2,3-triazol-5-yl)-2-oxoacetate CAS No. 2028179-65-7

ethyl 2-(1-methyl-1H-1,2,3-triazol-5-yl)-2-oxoacetate

Cat. No. B2673219
M. Wt: 183.167
InChI Key: DQBDWNRRLRUAJR-UHFFFAOYSA-N
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Description

The compound “ethyl 2-(1-methyl-1H-1,2,3-triazol-5-yl)-2-oxoacetate” contains a 1,2,3-triazole ring, which is a type of heterocyclic compound. The triazole ring is a five-membered ring consisting of two carbon atoms and three nitrogen atoms . It also contains an ethyl group and a 2-oxoacetate group.


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the 1,2,3-triazole ring, which is known to participate in various chemical reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the 1,2,3-triazole ring could influence its polarity and solubility .

Scientific Research Applications

  • Synthesis and Crystal Structures : Ethyl-2-(1-benzyl-4-phenyl-1H-1,2,3-triazol-5-yl)-2-oxoacetate, a compound related to ethyl 2-(1-methyl-1H-1,2,3-triazol-5-yl)-2-oxoacetate, was synthesized using a one pot three-component strategy and characterized through various spectroscopic techniques. Its crystal structure revealed stabilization through weak intermolecular hydrogen bonding interactions, forming dimers. Density Functional Theory (DFT) calculations were used to analyze the structural properties, including molecular electrostatic potential and frontier molecular orbitals, providing insights into the stability and reactivity of the compounds (Ahmed et al., 2016).

  • π-Hole Tetrel Bonding Interactions : A study focused on the synthesis, spectroscopic, and X-ray characterization of ethyl 2-triazolyl-2-oxoacetate derivatives. The research investigated the π-hole tetrel bonding interactions in these compounds, utilizing Hirshfeld surface analysis and DFT calculations. The study aimed to understand how substituents in the rings affect the nucleophilic/electrophilic nature of certain groups in the molecule and consequently influence the interaction energy of the C⋯O tetrel bond (Ahmed et al., 2020).

  • Bioactive Potentials : In another study, ethyl 2-(1-methyl-1H-1,2,3-triazol-5-yl)-2-oxoacetate was examined for its bioactive potentials. The compound was isolated from mollusks, and its antioxidant and anti-inflammatory activities were evaluated through various in vitro experiments. The study highlighted the significant radical quenching potential and pro-inflammatory cyclooxygenase-2 inhibitory activity of the compound, indicating its potential in biomedical applications (Chakraborty & Joy, 2019).

  • Corrosion Inhibition : A novel ecological application of triazole derivatives, including ethyl 2-(1-methyl-1H-1,2,3-triazol-5-yl)-2-oxoacetate, was investigated for the corrosion inhibition of mild steel in acidic environments. The study employed electrochemical techniques to demonstrate the high inhibition performance of these compounds, revealing their potential as eco-friendly corrosion inhibitors in industrial applications (Nahlé et al., 2021).

properties

IUPAC Name

ethyl 2-(3-methyltriazol-4-yl)-2-oxoacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3O3/c1-3-13-7(12)6(11)5-4-8-9-10(5)2/h4H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQBDWNRRLRUAJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)C1=CN=NN1C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 2-(1-methyl-1H-1,2,3-triazol-5-yl)-2-oxoacetate

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